Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate
Description
Properties
Molecular Formula |
C10H6BrClO2 |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate |
InChI |
InChI=1S/C10H6BrClO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1H3 |
InChI Key |
JUWJSLLAZDFAPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzaldehyde.
Formation of Propargyl Alcohol: The aldehyde is subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting propargyl alcohol is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Scientific Research Applications
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Methyl 3-(3-Chlorophenyl)prop-2-ynoate (CAS: 7572-40-9)
Structural Similarities and Differences :
- Substituent Position : The phenyl ring in this compound has a single chlorine substituent at the 3-position, compared to the 5-bromo-2-chloro substitution in the target compound.
- Functional Group: Both share the methyl prop-2-ynoate group.
Ethyl 3-(2-Chloro-6-Fluorophenyl)-2-(5-Isoxazolyl)propanoate (CAS: 477888-06-5)
Structural Similarities and Differences :
- Substituents : The phenyl ring has 2-chloro and 6-fluoro groups, differing from the bromo-chloro substitution in the target compound.
- Functional Groups: Propanoate ester (saturated backbone) vs. propynoate; additional isoxazole heterocycle.
Key Properties :
Methyl 3-Amino-3-(5-Bromo-2-Chlorophenyl)propanoate
Structural Similarities and Differences :
- Substituents : Same 5-bromo-2-chlorophenyl group as the target compound.
- Functional Groups: Propanoate ester with an amino group at the β-position vs. propynoate.
Key Differences :
- Hydrogen Bonding: The amino group enables hydrogen bonding, increasing solubility in polar solvents compared to the hydrophobic propynoate.
Data Tables
Table 1: Comparative Analysis of Key Parameters
*Calculated based on molecular formula.
Table 2: Spectroscopic Comparison of Propynoate Derivatives
Research Implications
- Electronic Effects : The electron-withdrawing bromine and chlorine substituents in the target compound likely enhance electrophilicity at the triple bond, making it more reactive in click chemistry compared to its 3-chloro analog .
- However, the amino group in methyl 3-amino-3-(5-bromo-2-chlorophenyl)propanoate may offer better target specificity .
- Synthetic Utility : The target compound’s bromine atom provides a handle for further functionalization (e.g., Suzuki coupling), a advantage over fluorine-containing analogs .
Biological Activity
Methyl 3-(5-bromo-2-chlorophenyl)prop-2-ynoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of a propargylic ester functional group and halogenated aromatic ring. Its chemical structure can be represented as follows:
Where:
- C1: Methyl group
- C2: Propargylic carbon
- C3: Aromatic ring with bromine and chlorine substituents
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma), with IC50 values indicating effective inhibition at low concentrations (IC50 < 10 µM) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | <10 |
| A375 | 5.7 |
| K562 | 25.1 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the halogenated phenyl ring enhances its affinity for biological targets, potentially disrupting cellular processes such as proliferation and apoptosis in cancer cells.
Study on Cytotoxic Effects
A study evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that the compound effectively inhibited cell growth in a dose-dependent manner. The study utilized an MTT assay to assess cell viability, confirming that higher concentrations led to increased cytotoxicity.
In Vivo Studies
In vivo studies using animal models have shown promise for this compound as an anticancer agent. The compound was administered to mice with induced tumors, resulting in significant tumor size reduction compared to control groups. These findings suggest potential for further development as a therapeutic agent.
Toxicity Profile
Toxicological assessments indicate that while this compound exhibits anticancer properties, it may also pose risks at higher concentrations. Studies have shown that toxicity levels vary significantly across different cell types, necessitating careful evaluation during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
